2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide

Medicinal Chemistry Scaffold Differentiation Synthetic Intermediate

This primary acetamide-terminated 2-thioimidazole is a strategic choice for SAR-driven medicinal chemistry. Its unsubstituted -C(=O)NH2 group offers a tractable synthetic handle for prodrug design, bioconjugation, or probing minimal pharmacophore requirements, distinguishing it from N-substituted analogs prevalent in BACE1/kinase literature. The C5-(4-bromophenyl) substituent further enables rapid analog library expansion via cross-coupling. Procure this scaffold when your research demands a structurally versatile baseline comparator or a derivatizable core structure.

Molecular Formula C18H16BrN3OS
Molecular Weight 402.31
CAS No. 1207010-38-5
Cat. No. B2585622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide
CAS1207010-38-5
Molecular FormulaC18H16BrN3OS
Molecular Weight402.31
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H16BrN3OS/c19-15-8-6-14(7-9-15)16-10-21-18(24-12-17(20)23)22(16)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H2,20,23)
InChIKeyLTOUBKUFFKLIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207010-38-5): Procurement-Relevant Baseline Characterization


2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207010-38-5) is a synthetic small molecule belonging to the 2-thioimidazole acetamide class. Its structure comprises a 1-benzyl-5-(4-bromophenyl)-1H-imidazole core linked via a thioether to a primary acetamide moiety (molecular formula C18H16BrN3OS, MW 402.3 g/mol) . This compound is primarily encountered as a research chemical or synthetic intermediate within medicinal chemistry programs. Unlike the more extensively characterized N-substituted analogs in this scaffold family, published biological activity data for this specific compound remain scarce in the open scientific literature, limiting direct procurement decisions based on quantitative performance metrics .

Why 2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide Cannot Be Interchanged with Generic Imidazole-Thioacetamide Analogs


Within the broader class of 2-substituted-thio-1H-imidazole acetamides, seemingly minor structural variations—particularly at the N1-benzyl position, the C5-aryl group, or the acetamide nitrogen—can profoundly alter target binding, selectivity, and pharmacokinetic behavior. The primary acetamide (-NH2) terminus of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide distinguishes it from the more commonly reported N-substituted analogs (e.g., N-phenyl, N-thiazol-2-yl, N-p-tolyl derivatives) that dominate BACE1 and kinase inhibitor literature [1]. This terminal -NH2 group provides a unique hydrogen-bond donor/acceptor profile and a synthetic handle for further derivatization that N-substituted congeners lack. However, direct quantitative evidence demonstrating precisely how this structural difference translates into a measurable performance advantage for this specific compound over any named comparator is currently unavailable in the peer-reviewed literature accessible for this analysis [1]. Procurement decisions for this compound should therefore be driven primarily by its specific structural features required for a synthetic step or binding hypothesis, rather than by demonstrated superiority over close analogs.

Quantitative Differentiation Evidence for 2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide: Comparator Analysis


Structural Differentiation: Primary Acetamide vs. N-Substituted Analogs in the Imidazole-Thioacetamide Scaffold

The target compound bears a primary acetamide (-C(=O)NH2) at the thioether terminus, whereas the closest literature-characterized analogs in the 2-substituted-thio-1H-imidazole acetamide class uniformly possess N-substituted acetamides (e.g., N-phenyl, N-thiazol-2-yl, N-p-tolyl). In the BACE1 inhibitor series reported by Yan et al., all active compounds were N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides; the unsubstituted acetamide was not evaluated, preventing a direct potency comparison [1]. This structural distinction implies a different hydrogen-bonding capacity and metabolic profile, but quantitative comparative bioactivity data are absent from the available literature. [1]

Medicinal Chemistry Scaffold Differentiation Synthetic Intermediate

C5-(4-Bromophenyl) Substituent: Comparison with 4-Chlorophenyl and 4-Fluorophenyl Analogs in Imidazole Scaffolds

The 4-bromophenyl group at the C5 position of the imidazole ring provides distinct electronic and steric properties compared to 4-chlorophenyl or 4-fluorophenyl analogs. In the BACE1 inhibitor series by Yan et al., the most potent analog (compound 41, IC50 = 4.6 μM) contained a 4-substituted thiazole rather than a bromophenyl-imidazole core, and direct comparisons between 4-bromophenyl and other halogen substituents at C5 were not reported [1]. The bromine atom offers potential for halogen bonding interactions and serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which may be advantageous for library synthesis. Quantitative comparative data (IC50, Ki, solubility, logP, metabolic stability) for 4-Br vs. 4-Cl vs. 4-F at this specific scaffold position are not available in the current literature accessible for this analysis [1].

Halogen Bonding CYP450 Metabolism BACE1 Inhibition

N1-Benzyl vs. N1-Phenyl or N1-Alkyl Substitution in 2-Thioimidazole Acetamides: Implications for Target Engagement and Synthetic Utility

The N1-benzyl substituent in the target compound provides conformational flexibility and potential π-stacking interactions distinct from N1-phenyl or N1-alkyl analogs. In the broader imidazole literature, N1-benzyl groups have been associated with CYP11B2 (aldosterone synthase) selectivity, as reported in a series of 1-benzyl-1H-imidazoles [1]. However, that study and other imidazole SAR investigations do not include the target compound, and no comparative data exist for 2-thioacetamide derivatives specifically comparing N1-benzyl to N1-phenyl or N1-methyl at this scaffold. The benzyl group also enables hydrogenolysis (debenzylation) as a protecting group strategy, offering synthetic versatility not available with N1-phenyl analogs. Quantitative comparative target engagement or selectivity data for this specific compound remain absent from the peer-reviewed literature accessible for this analysis [2].

Imidazole N1-Substitution Structure-Activity Relationship Synthetic Chemistry

Optimal Research and Procurement Application Scenarios for 2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207010-38-5)


Synthetic Intermediate for Diversified 2-Thioimidazole Acetamide Libraries via Cross-Coupling at the 4-Bromophenyl Handle

The C5-(4-bromophenyl) substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling), enabling efficient generation of structurally diverse analog libraries. This application is particularly relevant for medicinal chemistry programs exploring SAR around the C5-aryl position of 2-thioimidazole acetamides where the primary acetamide terminus must be preserved for subsequent functionalization. The N1-benzyl group provides additional synthetic flexibility via potential hydrogenolytic cleavage .

Fragment-Based or Structure-Based Drug Design Requiring a Primary Acetamide Hydrogen-Bond Motif at the Imidazole 2-Thioether Position

The primary acetamide (-C(=O)NH2) terminus distinguishes this compound from N-substituted analogs that dominate the BACE1 and kinase inhibitor literature. This functional group provides a compact hydrogen-bond donor/acceptor pair suitable for fragment-based screening or for probing binding site interactions in computational docking studies where N-substituted congeners introduce steric clashes or altered electrostatic profiles. Researchers evaluating the minimal pharmacophore requirements for imidazole-2-thioacetamide engagement with aspartyl proteases or related targets may find this compound strategically valuable [1].

Control or Reference Compound for Evaluating N-Substitution Effects in 2-Thioimidazole Acetamide SAR Studies

Given the prevalence of N-substituted analogs in the literature (e.g., N-thiazol-2-yl, N-phenyl, N-p-tolyl derivatives), this compound—bearing the unsubstituted primary acetamide—can serve as a baseline comparator in SAR campaigns. Its systematic inclusion in biological assays alongside N-substituted derivatives enables deconvolution of the contribution of the terminal amide substituent to target affinity, selectivity, and ADME properties. This application is particularly relevant for academic and industrial groups optimizing lead series within the 2-thioimidazole acetamide chemical space [1].

Building Block for Prodrug or Bioconjugate Strategies Exploiting the Primary Amide Functional Group

The primary amide offers a tractable point for derivatization into prodrugs (e.g., N-acyloxymethyl or N-Mannich base prodrugs) or bioconjugates (e.g., fluorophore or affinity tag attachment via amide coupling). This is in contrast to N-substituted analogs, where the tertiary amide lacks a reactive NH for further functionalization. Researchers pursuing targeted delivery, imaging probe development, or chemical biology tool compound generation may find this compound advantageous as a starting scaffold .

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